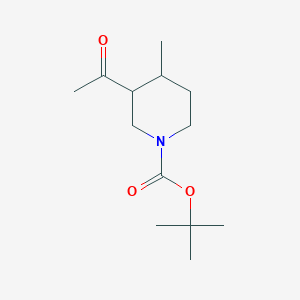

tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate

Beschreibung

tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate (CAS: 2022787-22-8) is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an acetyl group at the 3-position, and a methyl substituent at the 4-position of the piperidine ring. This compound is utilized in organic synthesis and pharmaceutical research due to its structural versatility. It is commercially available through multiple suppliers, as noted in recent procurement data .

The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic transformations.

Eigenschaften

Molekularformel |

C13H23NO3 |

|---|---|

Molekulargewicht |

241.33 g/mol |

IUPAC-Name |

tert-butyl 3-acetyl-4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-9-6-7-14(8-11(9)10(2)15)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3 |

InChI-Schlüssel |

LTDAANNGNROGHI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCN(CC1C(=O)C)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate and acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The process involves the following steps:

Formation of tert-Butyl 4-methylpiperidine-1-carboxylate: This is achieved by reacting 4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Acetylation: The resulting tert-Butyl 4-methylpiperidine-1-carboxylate is then acetylated using acetic anhydride to form tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 3-acetyl-4-methylpiperidine-1-carboxylate is primarily studied for its pharmacological properties. The compound has been investigated for its potential as a building block in the synthesis of various bioactive molecules.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of piperidine derivatives, which are known for their diverse biological activities, including:

- Antidepressant effects

- Anti-inflammatory properties

- Antimicrobial activity

Recent studies have demonstrated that derivatives of piperidine can exhibit significant activity against various pathogens, making tert-butyl 3-acetyl-4-methylpiperidine-1-carboxylate a valuable precursor in drug development.

Case Studies

Several case studies highlight the compound’s role in synthesizing novel pharmaceuticals:

- Study on Antidepressant Activity : Research indicated that piperidine derivatives synthesized from tert-butyl 3-acetyl-4-methylpiperidine-1-carboxylate showed promising antidepressant-like effects in animal models, suggesting its potential for treating mood disorders.

- Antimicrobial Agents : A series of compounds derived from this piperidine were evaluated for antimicrobial activity against resistant strains of bacteria, demonstrating efficacy and opening avenues for new antibiotic development.

Synthetic Applications

The compound is utilized in organic synthesis due to its versatile functional groups. It can be employed in:

- Alkylation Reactions : The tert-butyl group provides steric hindrance that can be advantageous in selective reactions.

- Acetylation Processes : The acetyl group allows for further functionalization, enabling the creation of complex molecular architectures.

Potential Therapeutic Uses

Emerging research suggests that tert-butyl 3-acetyl-4-methylpiperidine-1-carboxylate may have therapeutic potential beyond its synthetic applications:

Neurological Disorders

Given its structural similarity to known neuroactive compounds, there is ongoing research into its effects on neurotransmitter systems, particularly regarding anxiety and depression.

Cancer Research

Initial studies indicate that derivatives may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. Further investigation is required to elucidate these pathways and assess the compound's efficacy in clinical settings.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate is primarily based on its ability to interact with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The compound’s effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Key structural analogues of tert-Butyl 3-acetyl-4-methylpiperidine-1-carboxylate include:

| Compound Name | CAS Number | Molecular Weight | Key Substituents | Similarity Index |

|---|---|---|---|---|

| tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate | 236406-33-0 | 243.34 | 4-methyl, 4-(2-hydroxyethyl) | 1.00 |

| tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate | - | 285.33 | 3-carbamoyl, 4-methoxyimino, 3-methyl | - |

| tert-Butyl 4-formylpiperidine-1-carboxylate | 189442-92-0 | 213.26 | 4-formyl | 0.98 |

| (±)-tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | - | 272.33 | 3-(methoxy(methyl)carbamoyl) | - |

| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | 1707580-61-7 | 277.36 | 4-amino, 4-(pyridin-3-yl) | - |

Notes:

- tert-Butyl 4-formylpiperidine-1-carboxylate (CAS: 189442-92-0) shares a high similarity index (0.98) due to its analogous Boc-protected piperidine core but differs in the 4-formyl substituent, which offers aldehyde reactivity .

- tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (CAS: 236406-33-0) has identical methyl and hydroxyethyl groups at position 4, making it a closer structural match .

- The 3-carbamoyl and 4-methoxyimino derivatives exhibit distinct electronic profiles, influencing their applications in medicinal chemistry .

Physical and Chemical Properties

- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7) is a light yellow solid with a molecular weight of 277.36 g/mol .

- Compounds with hydrophilic substituents (e.g., hydroxyethyl or amino groups) exhibit higher polarity, impacting solubility and chromatographic behavior .

Biologische Aktivität

Tert-butyl 3-acetyl-4-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of tert-butyl and acetyl groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The precise mechanism of action for tert-butyl 3-acetyl-4-methylpiperidine-1-carboxylate is not fully elucidated. However, as a piperidine derivative, it is likely to interact with various molecular targets, including enzymes and receptors. The functional groups attached to the piperidine ring may modulate its binding affinity and biological activity.

Antimicrobial Activity

Recent studies have explored the potential of piperidine derivatives, including tert-butyl 3-acetyl-4-methylpiperidine-1-carboxylate, as inhibitors against Mycobacterium tuberculosis (Mtb). In a structure-activity relationship (SAR) study, certain analogs exhibited significant inhibitory activity against the MenA enzyme, a target in the menaquinone biosynthetic pathway essential for Mtb survival under hypoxic conditions. The IC50 values for these compounds ranged from 13 to 22 µM, indicating promising antimicrobial potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that it inhibits cellular acetylation with an effective concentration (EC50) of 1–3 µM against various tumor cell lines . This activity suggests that it may interfere with critical cellular processes involved in cancer proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of tert-butyl 3-acetyl-4-methylpiperidine-1-carboxylate is crucial for optimizing its biological activity. Key findings include:

These modifications highlight how structural changes can significantly impact the biological efficacy of piperidine derivatives.

Study on Antimycobacterial Activity

In a focused study on piperidine derivatives targeting MenA, researchers synthesized several analogs to evaluate their inhibitory effects on Mtb. The study identified two novel inhibitors with potent activity, demonstrating that structural modifications led to improved pharmacokinetic properties and synergistic effects when combined with other drugs .

Evaluation in Cancer Models

Another investigation assessed the anticancer potential of modified piperidine derivatives. The results indicated that specific substitutions enhanced cytotoxicity against breast cancer cell lines, suggesting that further development could yield effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.